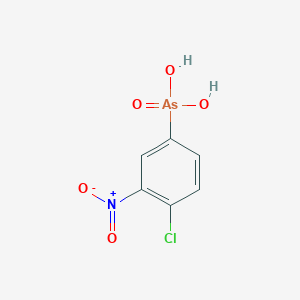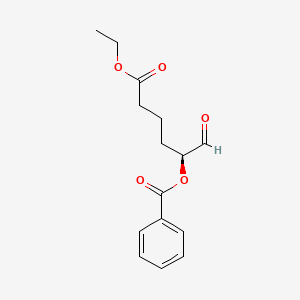
(2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE typically involves the esterification of 6-oxohexanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydroxy derivatives
Substitution: Various substituted esters and amides
Scientific Research Applications
ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-oxohexanoate
- 6-oxohexanoic acid
- Ethyl 6-chloro-6-oxohexanoate
Uniqueness
ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
82493-58-1 |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
[(2S)-6-ethoxy-1,6-dioxohexan-2-yl] benzoate |
InChI |
InChI=1S/C15H18O5/c1-2-19-14(17)10-6-9-13(11-16)20-15(18)12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3/t13-/m0/s1 |
InChI Key |
GNGWLCLWAZJBBV-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)CCC[C@@H](C=O)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CCCC(C=O)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
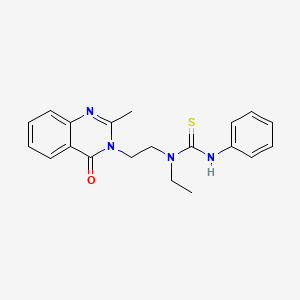
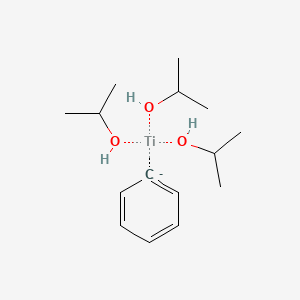
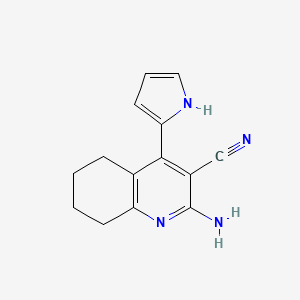
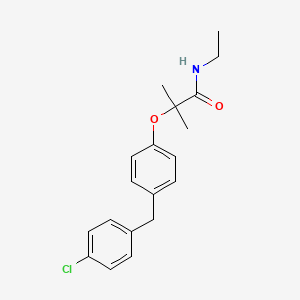
![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)
![N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide](/img/structure/B13804745.png)
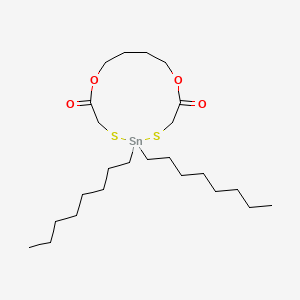
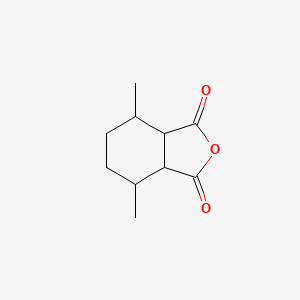
![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)
![2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13804761.png)
